molecular formula C13H20O2 B14013957 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol CAS No. 33214-48-1

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol

Cat. No.: B14013957
CAS No.: 33214-48-1
M. Wt: 208.30 g/mol
InChI Key: GITYGCCUYSNNPQ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:

    Reagents: 3-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

    Solvents: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Reflux conditions for the Grignard reaction, followed by cooling for the reduction step

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases

Major Products

    Oxidation: Formation of 4-(3-methoxyphenyl)-3,3-dimethylbutan-2-one

    Reduction: Formation of 4-(3-methoxyphenyl)-3,3-dimethylbutane

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-2-butanol
  • 4-(3-Methoxyphenyl)-3-butanone
  • 4-(3-Methoxyphenyl)-3,3-dimethylbutane

Uniqueness

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

33214-48-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C13H20O2/c1-13(2,7-8-14)10-11-5-4-6-12(9-11)15-3/h4-6,9,14H,7-8,10H2,1-3H3

InChI Key

GITYGCCUYSNNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)CC1=CC(=CC=C1)OC

Origin of Product

United States

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